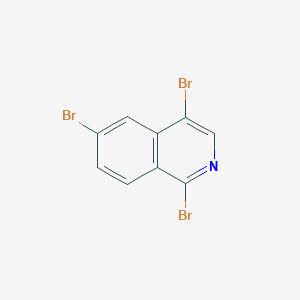
1,4,6-Tribromoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,6-Tribromoisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound Isoquinoline itself is a structural isomer of quinoline and is characterized by a benzene ring fused to a pyridine ring
Métodos De Preparación
The synthesis of 1,4,6-tribromoisoquinoline typically involves the bromination of isoquinoline. One common method is the bromination of isoquinoline hydrochloride with bromine in nitrobenzene, which yields high amounts of brominated products . This reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial production methods for such compounds often involve large-scale bromination reactions using similar reagents and conditions but optimized for efficiency and yield. The use of catalysts and advanced reaction setups can further enhance the production process.
Análisis De Reacciones Químicas
1,4,6-Tribromoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form isoquinoline N-oxides or reduction to remove bromine atoms, leading to the formation of less brominated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically use palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted isoquinolines.
Aplicaciones Científicas De Investigación
1,4,6-Tribromoisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its brominated structure makes it a versatile intermediate in various organic synthesis reactions.
Biology and Medicine: Brominated isoquinolines, including this compound, are studied for their potential biological activities. They can serve as lead compounds in the development of new pharmaceuticals.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants or polymers with enhanced stability.
Mecanismo De Acción
The mechanism of action of 1,4,6-tribromoisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine atoms can enhance the compound’s binding affinity to these targets, leading to more potent biological effects.
In chemical reactions, the bromine atoms serve as reactive sites for further functionalization, enabling the synthesis of a wide range of derivatives with diverse properties.
Comparación Con Compuestos Similares
1,4,6-Tribromoisoquinoline can be compared with other brominated isoquinolines and quinolines:
1,3,5-Tribromoisoquinoline: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
4-Bromoquinoline: A brominated derivative of quinoline, used in similar applications but with different chemical properties due to the position of the bromine atom.
1,4-Dibromoisoquinoline:
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to other brominated derivatives.
Propiedades
Fórmula molecular |
C9H4Br3N |
|---|---|
Peso molecular |
365.85 g/mol |
Nombre IUPAC |
1,4,6-tribromoisoquinoline |
InChI |
InChI=1S/C9H4Br3N/c10-5-1-2-6-7(3-5)8(11)4-13-9(6)12/h1-4H |
Clave InChI |
NLIMWHGCYJKAEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN=C2Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)

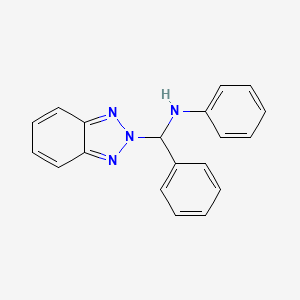
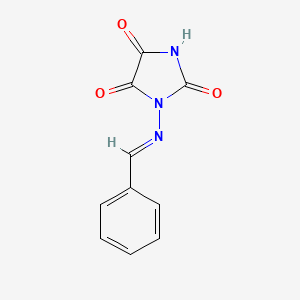
![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)
-rhenium](/img/structure/B15132556.png)

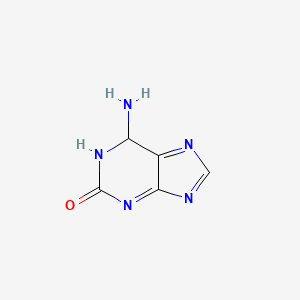

![(2E)-3-(4-methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethoxy)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B15132593.png)
![N-[(8a,9S)-6'-Methoxycinchonan-9-yl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea](/img/structure/B15132602.png)
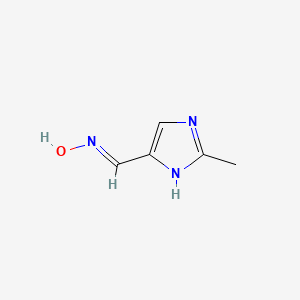
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15132628.png)
